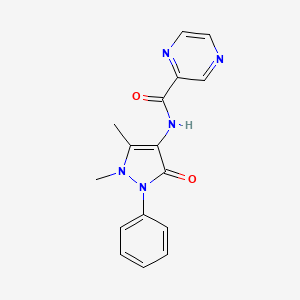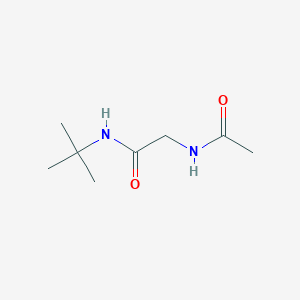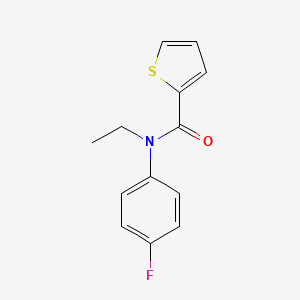
4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine, also known as DIM-C-pPhOH, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been found to have a unique mechanism of action that sets it apart from other cancer treatments.
Mecanismo De Acción
4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine has a unique mechanism of action that sets it apart from other cancer treatments. It has been found to inhibit the activity of a protein called Nrf2, which is involved in the regulation of cellular antioxidant responses. By inhibiting Nrf2 activity, 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine induces oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine has been found to sensitize cancer cells to other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine in lab experiments is its effectiveness against drug-resistant cancer cells. This makes it a potential candidate for the treatment of difficult-to-treat cancers. However, one limitation of using 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine. One direction is to further investigate its effectiveness against different types of cancer, including those that are currently difficult to treat. Another direction is to explore its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, research could be done to improve the solubility of 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine, making it easier to administer in vivo.
Métodos De Síntesis
The synthesis of 4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with morpholine in the presence of a suitable activating agent. The resulting product is then purified using various chromatographic techniques to obtain the pure compound.
Aplicaciones Científicas De Investigación
4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in animal models of cancer. This compound has also been found to be effective against drug-resistant cancer cells, making it a potential candidate for the treatment of difficult-to-treat cancers.
Propiedades
IUPAC Name |
2,3-dihydro-1H-inden-5-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-6-8-17-9-7-15)13-5-4-11-2-1-3-12(11)10-13/h4-5,10H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUUWJJTXULCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dihydro-1H-indene-5-carbonyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-Propan-2-ylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7500662.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)
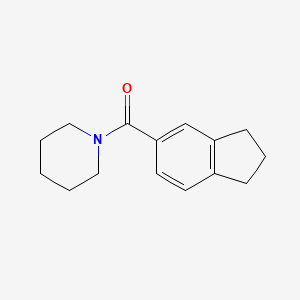
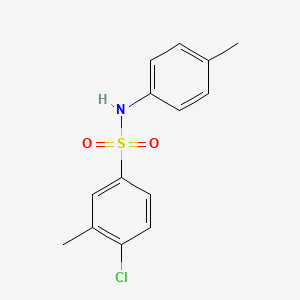

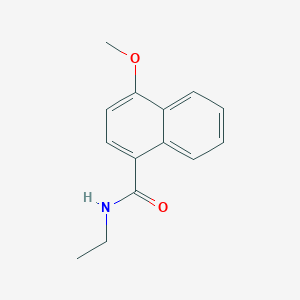
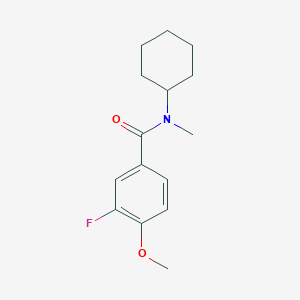
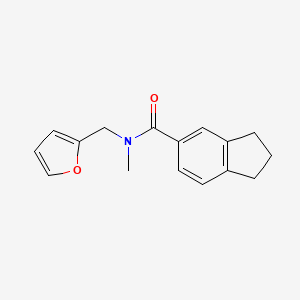
![1,4-Bis[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B7500727.png)

